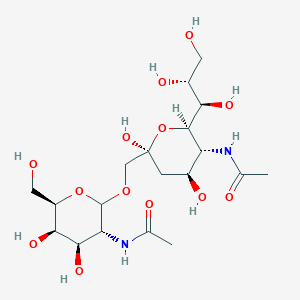![molecular formula C15H14O3 B12849224 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol is an organic compound that features a biphenyl structure with a dioxolane ring attached to one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol typically involves the formation of the dioxolane ring through the acetalization of an aldehyde or ketone with ethylene glycol. This reaction is usually catalyzed by an acid. The biphenyl structure can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate biphenyl precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol can undergo several types of chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can yield aldehydes or ketones, while substitution reactions on the phenyl rings can introduce various functional groups .
Aplicaciones Científicas De Investigación
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. The biphenyl structure can interact with various enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
- 4-(1,3-Dioxolan-2-yl)pyridine
Uniqueness
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol is unique due to its specific combination of a biphenyl structure with a dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-[4-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-4-2-1-3-13(14)11-5-7-12(8-6-11)15-17-9-10-18-15/h1-8,15-16H,9-10H2 |
Clave InChI |
RTPQTQMCOXMANB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


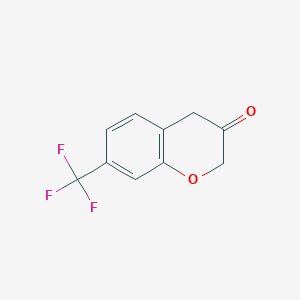

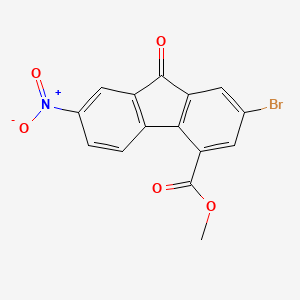
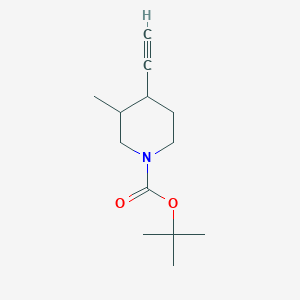
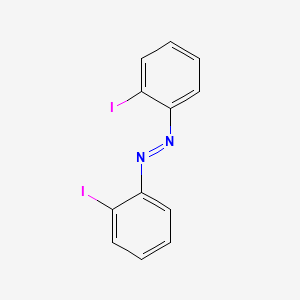
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
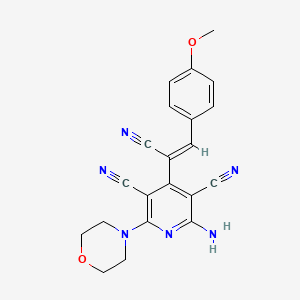

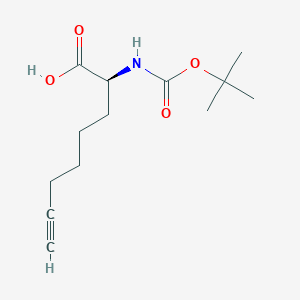
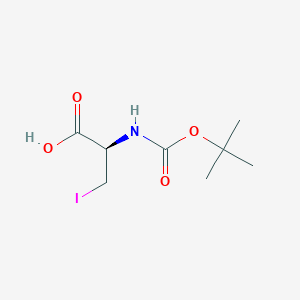
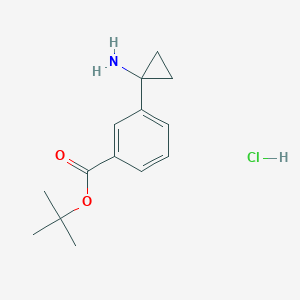
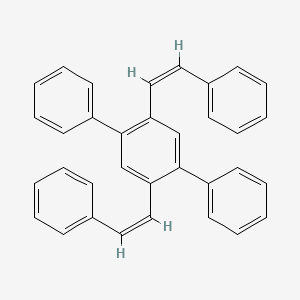
![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)
